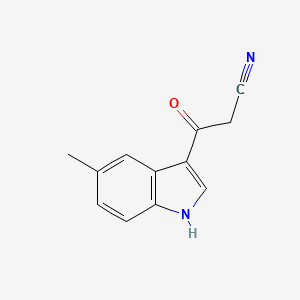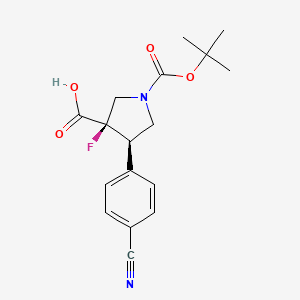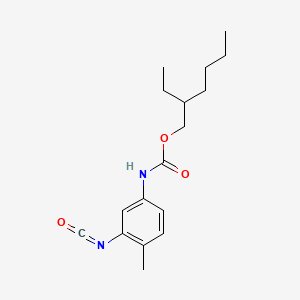
2,3-Dichloro-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2-methylpropanenitrile is an organic compound with the molecular formula C4H5Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methylpropanenitrile typically involves the chlorination of acrylonitrile. One common method includes mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0-60°C for 4-8 hours . This process results in the formation of this compound with high conversion rates and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process may also involve recycling of ionized liquids to enhance sustainability and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Generation of primary amines.
Scientific Research Applications
2,3-Dichloro-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include nucleophilic substitution or addition reactions, depending on the specific context and conditions.
Comparison with Similar Compounds
- 2,3-Dichloro-2-methylpropiononitrile
- 2,3-Dichloro-2-methylpropanal
- 2,3-Dichloro-2-methylpropanoic acid
Comparison: 2,3-Dichloro-2-methylpropanenitrile is unique due to its specific arrangement of chlorine atoms and the nitrile group. Compared to similar compounds, it exhibits distinct reactivity patterns and potential applications. For instance, while 2,3-Dichloro-2-methylpropiononitrile shares a similar structure, the presence of the nitrile group in this compound imparts different chemical properties and reactivity.
Properties
CAS No. |
6092-39-3 |
|---|---|
Molecular Formula |
C4H5Cl2N |
Molecular Weight |
137.99 g/mol |
IUPAC Name |
2,3-dichloro-2-methylpropanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c1-4(6,2-5)3-7/h2H2,1H3 |
InChI Key |
UABGZMHKAQKPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)


![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)




![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
![(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12977026.png)
